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2-bromopyridine-4-sulfonamide

Catalog No.
S6459405
CAS No.
2648962-44-9
M.F
C5H5BrN2O2S
M. Wt
237.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromopyridine-4-sulfonamide

CAS Number

2648962-44-9

Product Name

2-bromopyridine-4-sulfonamide

Molecular Formula

C5H5BrN2O2S

Molecular Weight

237.1

2-Bromopyridine-4-sulfonamide is a chemical compound characterized by its molecular formula C5H5BrN2O2SC_5H_5BrN_2O_2S and a molecular weight of 237.1 g/mol. This compound is a derivative of pyridine, where a bromine atom is substituted at the second position and a sulfonamide group is attached at the fourth position of the pyridine ring. The presence of both the bromine and sulfonamide functionalities contributes to its reactivity and potential biological activity, making it a valuable compound in synthetic chemistry and pharmaceuticals .

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles in reactions such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds essential for organic synthesis.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, affecting the oxidation state of the sulfur atom within the sulfonamide group.
  • Coupling Reactions: It can participate in cross-coupling reactions to create complex organic molecules.

Common Reagents and Conditions

  • Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
  • Oxidation: Employs oxidizing agents like hydrogen peroxide.
  • Reduction: Uses reducing agents such as lithium aluminum hydride

    2-Bromopyridine-4-sulfonamide exhibits significant biological activity, particularly as an antibacterial agent. Its mechanism of action involves inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth, positioning it as a candidate for drug development against bacterial infections .

The synthesis of 2-bromopyridine-4-sulfonamide typically involves:

  • Bromination of Pyridine Derivatives: This can be achieved through various methods, including diazotization followed by bromination.
  • Formation of Sulfonamide: The sulfonamide group is introduced post-bromination, often involving the reaction of the brominated pyridine with a sulfonamide reagent.

Industrial production may utilize large-scale bromination and sulfonylation processes to optimize yield and purity .

2-Bromopyridine-4-sulfonamide finds diverse applications across several fields:

  • Chemistry: Serves as a building block in synthesizing complex organic molecules.
  • Biology: Investigated for its potential as a bioactive molecule in drug discovery.
  • Medicine: Explored for antibacterial properties in developing sulfonamide-based drugs.
  • Industry: Used in producing agrochemicals and pharmaceuticals due to its reactivity .

Research on interaction studies involving 2-bromopyridine-4-sulfonamide has highlighted its potential interactions with various biological targets. Its sulfonamide group allows it to interact with enzymes involved in metabolic pathways, particularly those related to bacterial growth inhibition. These interactions are crucial for understanding its efficacy as an antibacterial agent and guiding further drug development efforts .

Several compounds share structural similarities with 2-bromopyridine-4-sulfonamide. These include:

  • 2-Bromopyridine: Similar reactivity but lacks the sulfonamide group, limiting its biological activity.
  • 4-Bromopyridine-2-sulfonamide: An isomer with different positions for the bromine and sulfonamide groups, which alters its reactivity profile.

Uniqueness

The unique positioning of the bromine and sulfonamide groups in 2-bromopyridine-4-sulfonamide imparts distinct reactivity characteristics and biological activities that differentiate it from these similar compounds. This specificity enhances its utility in synthetic chemistry and medicinal applications .

Compound NameStructural FeaturesUnique Characteristics
2-BromopyridineBromine at position 2Lacks sulfonamide functionality
4-Bromopyridine-2-sulfonamideBromine at position 4; sulfonamide at position 2Isomeric form with different reactivity
2-Bromopyridine-4-sulfonamideBromine at position 2; sulfonamide at position 4Specific arrangement enhances antibacterial properties

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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